molecular formula C6H3BrN2O4 B3027695 5-Bromo-2-nitroisonicotinic acid CAS No. 1356412-82-2

5-Bromo-2-nitroisonicotinic acid

Cat. No.: B3027695
CAS No.: 1356412-82-2
M. Wt: 247.00
InChI Key: MPPXDSQZQIBCRT-UHFFFAOYSA-N
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Description

5-Bromo-2-nitroisonicotinic acid: is an organic compound with the molecular formula C6H3BrN2O4 It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 5 and 2 of the pyridine ring are replaced by bromine and nitro groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-nitroisonicotinic acid typically involves the bromination of isonicotinic acid followed by nitration. One common method includes the following steps:

    Bromination: Isonicotinic acid is treated with bromine in the presence of a catalyst such as iron powder. The reaction is carried out in a solvent like thionyl chloride at elevated temperatures.

    Nitration: The brominated product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically conducted at low temperatures to control the formation of the nitro group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-nitroisonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Coupling: Boronic acids with palladium catalysts under mild conditions.

Major Products:

    Substitution: Derivatives with different functional groups replacing bromine or nitro groups.

    Reduction: 5-Bromo-2-aminoisonicotinic acid.

    Coupling: Biaryl compounds with various substituents.

Scientific Research Applications

5-Bromo-2-nitroisonicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-nitroisonicotinic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to target proteins .

Comparison with Similar Compounds

    5-Bromo-2-chloroisonicotinic acid: Similar structure but with a chlorine atom instead of a nitro group.

    5-Nitroisonicotinic acid: Lacks the bromine atom but has a nitro group at the same position.

    2-Bromoisonicotinic acid: Bromine atom at position 2 without the nitro group.

Uniqueness: 5-Bromo-2-nitroisonicotinic acid is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and applications in various fields .

Properties

IUPAC Name

5-bromo-2-nitropyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O4/c7-4-2-8-5(9(12)13)1-3(4)6(10)11/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPXDSQZQIBCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1[N+](=O)[O-])Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00855850
Record name 5-Bromo-2-nitropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356412-82-2
Record name 5-Bromo-2-nitropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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